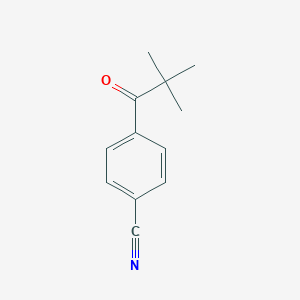

4'-Cyano-2,2-dimethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Cyano-2,2-dimethylpropiophenone is a chemical compound belonging to the class of benzonitriles. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which enables the synthesis of novel materials, drug development, and catalysis studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles, including 4'-Cyano-2,2-dimethylpropiophenone, can be achieved through various methods. One common method involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . Another method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent . This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4'-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like sodium hydroxide and halogenating agents are used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acids

Reduction: Primary amines

Substitution: Various substituted benzonitriles

Wissenschaftliche Forschungsanwendungen

4'-Cyano-2,2-dimethylpropiophenone has diverse scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials, such as high voltage lithium-ion batteries, where it stabilizes the cathode material and enhances the battery’s life cycle.

Wirkmechanismus

The mechanism of action of 4'-Cyano-2,2-dimethylpropiophenone varies depending on its application. In the context of lithium-ion batteries, it acts as an electrolyte additive, enhancing the cyclic stability of the cathode material. The compound’s interactions with molecular targets and pathways are subject to ongoing research, particularly in the fields of drug development and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)benzonitrile

- 4-(Methoxy)benzonitrile

- 4-(Chloromethyl)benzonitrile

Uniqueness

4'-Cyano-2,2-dimethylpropiophenone is unique due to its specific structural features, which enable its use in a wide range of applications, from material science to drug development. Its ability to stabilize cathode materials in lithium-ion batteries sets it apart from other benzonitriles.

Biologische Aktivität

4'-Cyano-2,2-dimethylpropiophenone (CDMP) is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its cyano group attached to the phenyl ring, which significantly influences its biological properties. The molecular formula is C12H13N, and it has a molecular weight of 185.24 g/mol. This compound is often used as an intermediate in organic synthesis and has shown promise in various biological assays.

Mechanisms of Biological Activity

Research indicates that CDMP exhibits several biological activities, primarily through its interactions with specific biological targets:

- Antiviral Activity : CDMP has been studied for its potential antiviral properties. It acts as a nucleotide analog, inhibiting RNA-dependent RNA polymerases (RdRps) of various viruses. For instance, studies have shown that modifications at the 4' position can enhance the selectivity and efficacy against respiratory RNA viruses like RSV and HMPV .

- Inhibition of Polymerases : The compound's structure allows it to fit into the active sites of viral polymerases, disrupting their function. This has been evidenced by comparative studies with other nucleotide analogs where CDMP demonstrated significant inhibition against certain RdRps while showing limited activity against others like influenza virus polymerases .

Case Studies and Experimental Data

-

Antiviral Efficacy :

- A study reported that CDMP derivatives exhibited EC50 values less than 100 nM against several picornaviruses, indicating potent antiviral activity .

- In vitro assays revealed that CDMP could effectively terminate RNA chain elongation upon incorporation into the nascent strand, showcasing its mechanism as a chain terminator.

- Selectivity Profiles :

-

Toxicity Assessments :

- Toxicological evaluations have indicated that while CDMP is effective against viral targets, its cytotoxicity must be carefully assessed to ensure safety in therapeutic applications.

Table 1: Biological Activity of this compound

| Biological Activity | Target Virus | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HRV-16 | <100 | RdRp inhibition |

| Antiviral | HMPV | 210 ± 50 | Chain termination |

| Antiviral | RSV | 3-46 | Competitive inhibition |

| Cytotoxicity | Human Cell Lines | Varies | Cell viability assays |

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-08-8 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.